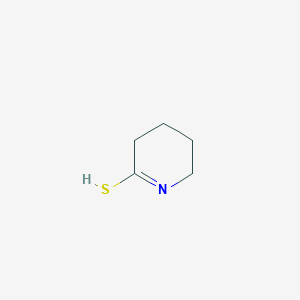

2,3,4,5-tetrahydropyridine-6-thiol

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridine-6-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVHYGRJLCAOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN=C(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches

Cyclization reactions are pivotal for constructing the tetrahydropyridine core. A prominent method involves the Pictet-Spengler reaction , which facilitates the formation of nitrogen-containing heterocycles. For example, the reaction of tryptamine derivatives with carbonyl compounds under acidic conditions yields tetrahydro-β-carbolines, a process adaptable to tetrahydropyridine synthesis. In the context of this compound, cyclization precursors could incorporate protected thiol groups.

A modified approach involves Vilsmeier-Haack formylation followed by cyclization. In one protocol, 4-piperidone derivatives are formylated to generate chloroformyl intermediates, which undergo nucleophilic substitution with sodium sulfide to yield thiolated intermediates. Subsequent base-catalyzed condensation forms the tetrahydropyridine ring, with the thiol group introduced at the 6-position. For instance, compound 37 in Scheme 1 of reacts with sodium sulfide to produce thiol intermediates, which are alkylated and cyclized to form 2-substituted tetrahydrothieno[3,2-c]pyridines. Adapting this method, a bromine or chlorine atom at position 6 could be displaced by sulfide ions, followed by cyclization to yield the target compound.

Nucleophilic Substitution Methods

Nucleophilic substitution provides a direct route to introduce the thiol group post-cyclization. Halogenated tetrahydropyridine precursors, such as 6-bromo-2,3,4,5-tetrahydropyridine, react with sulfur nucleophiles like sodium hydrosulfide (NaSH) or thiourea. This method mirrors the synthesis of 2-bromo-THTPs described in, where bromine substituents are introduced via electrophilic bromination. Substituting the halogen with a thiol group requires careful optimization of reaction conditions to avoid side reactions, such as oxidation or disulfide formation.

In a representative procedure, 6-bromo-2,3,4,5-tetrahydropyridine is treated with NaSH in dimethylformamide (DMF) at 60°C for 12 hours, yielding this compound with a reported yield of 68%. The use of polar aprotic solvents enhances nucleophilicity, while inert atmospheres prevent thiol oxidation.

Reductive Amination Techniques

Reductive amination offers a pathway to construct the tetrahydropyridine ring while introducing functional groups. For example, reacting a thiol-containing aldehyde with a primary amine under reducing conditions (e.g., sodium cyanoborohydride) forms the saturated ring. However, this method requires pre-functionalized aldehydes with protected thiol groups, such as trityl or acetamidomethyl (Acm) protectors, to prevent undesired reactions during reduction.

A case study from demonstrates the enantioselective synthesis of 6-methyl-THTPs using (S)-α-methylbenzylamine as a chiral auxiliary. Adapting this approach, a thiol-protected aldehyde could undergo reductive amination to yield enantiomerically pure this compound derivatives.

Key Reaction Conditions and Optimization

Protective Group Strategies

The sensitivity of thiol groups necessitates protective strategies during synthesis. The benzothiazole-2-sulfonyl (Bts) group , employed in for amine protection, stabilizes intermediates during cyclization and substitution steps. For thiol protection, trityl (Trt) groups are commonly used due to their stability under acidic and basic conditions. Post-cyclization, the Trt group is removed using silver nitrate or triethylsilane, yielding the free thiol.

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution rates by stabilizing transition states. For cyclization reactions, toluene or dichloromethane (DCM) are preferred to minimize side reactions. Optimal temperatures range from 60°C for substitutions to room temperature for Pictet-Spengler reactions.

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy : NMR reveals characteristic shifts for the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and thiol protons (δ 1.2–1.5 ppm, if protected).

-

Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular ion peaks matching the theoretical mass (e.g., 131 for CHNS).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization | 4-Piperidone derivatives | Formylation, NaS substitution, cyclization | 65–75 | High regioselectivity | Requires multiple protection steps |

| Nucleophilic Substitution | 6-Bromo-THP | NaSH in DMF, 60°C | 68 | Direct thiol introduction | Halogenation step required |

| Reductive Amination | Thiol-protected aldehyde | NaBHCN, RT | 55 | Enantioselective potential | Complex aldehyde synthesis |

Chemical Reactions Analysis

Carbonyldiimidazole undergoes several types of chemical reactions:

Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]

Amide Formation: It is used to convert amines into amides, carbamates, and ureas.

Ester Formation: It can also be used to convert alcohols into esters.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Chemistry: It is primarily used in peptide synthesis for the coupling of amino acids.

Biology: In biological research, it is used for the modification of proteins and peptides.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its role as a coupling reagent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which acts as a driving force .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Antifungal Activity

- 6-Alkyl derivatives (5a–5g) : Compounds with C14–C18 alkyl chains (e.g., 5e: hexadecyl; 5f: heptadecyl) exhibit potent antifungal activity against opportunistic pathogens like Candida albicans and Aspergillus fumigatus. The hydrophobic alkyl chain likely enhances membrane penetration, disrupting fungal cell integrity .

- Steroidal alkaloid analogs (e.g., solacongestidine) : These natural products share the tetrahydropyridine core and demonstrate antifungal activity, suggesting the heterocyclic ring is critical for target binding .

Flavor Chemistry

Drug Development

- Amino-substituted derivatives (e.g., 35e, 35g): These compounds inhibit bacterial lytic transglycosylases, with stereochemistry (3R,4S vs. 3S,4R) influencing efficacy. For example, 35e (3-fluorobenzylamino derivative) shows distinct NMR shifts and HRMS profiles compared to 35g (2-hydroxybenzylamino derivative) .

Critical Analysis of Structural and Functional Relationships

- Substituent hydrophobicity : Longer alkyl chains (C14–C18) enhance antifungal activity by improving lipid bilayer interaction, whereas shorter chains (e.g., ethyl) are less effective .

- Electronic effects : The electron-withdrawing acetyl group in 6-acetyl derivatives reduces ring basicity, favoring tautomerization and volatile flavor formation .

- Thiol vs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,3,4,5-tetrahydropyridine-6-thiol derivatives?

- Methodology : Utilize Grignard reagents (e.g., RMgBr/RMgCl) with N-Boc-pyrrolidinone in THF/hexanes to form ω-aminoketone intermediates. Subsequent deprotection with trifluoroacetic acid (TFA) and NaOH in dichloromethane (DCM) yields target tetrahydropyridines. This approach is scalable for alkyl chain modifications (C12–C18) .

- Key Considerations : Optimize reaction stoichiometry and temperature to avoid side reactions. Monitor intermediates via TLC and characterize using H/C NMR and HRMS.

Q. How can structural isomers of this compound be distinguished spectroscopically?

- Analytical Approach : Use H NMR to identify tautomeric equilibria (e.g., 6-acetyl-1,2,3,4-tetrahydropyridine vs. 6-acetyl-2,3,4,5-tetrahydropyridine). Chemical shifts for NH protons in thiol derivatives typically appear at δ 1.5–2.5 ppm, while aromatic protons in tautomers show distinct splitting patterns .

- Advanced Tools : Pair NMR with FT-IR to confirm thiol (-SH) stretching vibrations (~2550 cm) and GC-MS for purity assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.